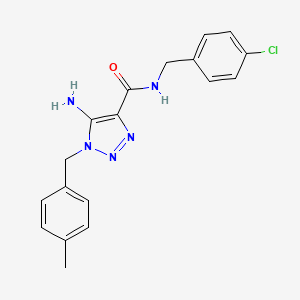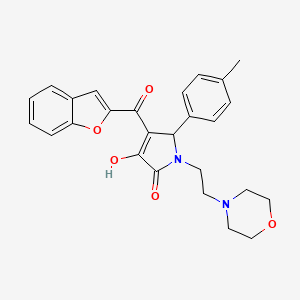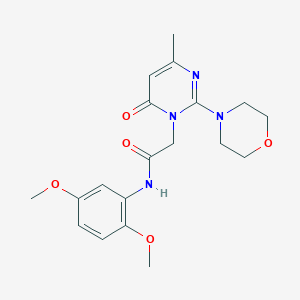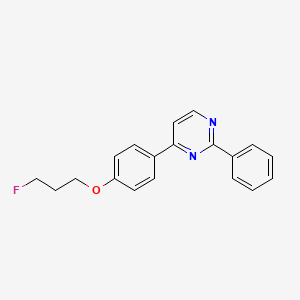![molecular formula C22H22N6OS B2636805 2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 898351-49-0](/img/structure/B2636805.png)
2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a pyridinyl group, a pyrrol group, a triazol group, and a sulfanyl group . It also contains a trimethylphenyl group attached to an acetamide group .
Synthesis Analysis
While specific synthesis methods for this exact compound are not available, similar compounds have been synthesized through various methods . For instance, a series of 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs, some derived 1,3,4-oxadiazoles, 5-substituted-4-amino-1,2,4-triazolin-3-thione and 2,5-dimethyl pyrroles have been synthesized in good yields .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
A significant body of work focuses on the synthesis and structural elucidation of related compounds, emphasizing their versatile applications. For example, the synthesis of acetamide derivatives incorporating triazole and pyridine moieties has been reported, with detailed characterization using techniques such as NMR, mass spectrometry, and IR spectroscopy. These compounds have been explored for their antimicrobial properties, demonstrating the broad pharmacological potential of such molecules (Mahyavanshi, Parmar, & Mahato, 2011).
Antimicrobial and Antiviral Activities
Research into related triazole derivatives has uncovered significant antimicrobial and antiviral effects. A study on pyrolin derivatives of acetamides highlighted their synthetic and pharmacological potential, including their antiexudative activity, which surpasses some reference drugs in efficacy. This underscores the compounds' potential in developing new, effective pharmaceuticals with minimal toxicity (Chalenko et al., 2019).
Anticancer Properties
Modifications of triazole-containing compounds, such as replacing an acetamide group with an alkylurea moiety, have shown promising anticancer effects. This structural alteration enhances the compounds' antiproliferative activities against various cancer cell lines, reduces toxicity, and improves inhibitory activity against specific targets like PI3Ks, making them potent anticancer agents with lowered side effects (Wang et al., 2015).
Insecticidal Applications
Further extending the utility of such compounds, research has demonstrated their potential in agriculture as insecticidal agents. Novel heterocycles incorporating a thiadiazole moiety, synthesized from related precursor compounds, exhibit potent insecticidal activity against pests like the cotton leafworm. This application highlights the compound's versatility, not just in medicinal chemistry but also in providing solutions for agricultural challenges (Fadda et al., 2017).
Propiedades
IUPAC Name |
2-[(5-pyridin-4-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6OS/c1-15-12-16(2)20(17(3)13-15)24-19(29)14-30-22-26-25-21(18-6-8-23-9-7-18)28(22)27-10-4-5-11-27/h4-13H,14H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTKOCKSHSIHHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=NC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2636723.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-nitro-4-(piperidin-1-yl)benzamide](/img/structure/B2636728.png)
![1-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylprop-2-en-1-one](/img/structure/B2636729.png)

methanone](/img/structure/B2636733.png)


![[1-(4-chlorobenzyl)-2-mercapto-1H-imidazol-5-yl]methanol](/img/structure/B2636737.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclopentylacetamide](/img/structure/B2636740.png)

![6-(4-Chlorophenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![4-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2,3-thiadiazole](/img/structure/B2636745.png)
